molecular formula C12H11NO6 B2508844 (Z)-2-hydroxy-5-(4-methoxy-4-oxobut-2-enamido)benzoic acid CAS No. 329267-51-8

(Z)-2-hydroxy-5-(4-methoxy-4-oxobut-2-enamido)benzoic acid

Cat. No. B2508844
CAS RN: 329267-51-8
M. Wt: 265.221
InChI Key: RUHCRZZJZAYLAP-PLNGDYQASA-N
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Description

The compound is a derivative of benzoic acid, which is a simple aromatic carboxylic acid. It contains a methoxy group (OCH3), an oxo group (=O), and an enamido group (NH-C=C). The presence of these functional groups suggests that this compound may have interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by the presence of conjugated systems due to the double bonds in the enamido group and the aromatic ring of the benzoic acid. This could potentially give the compound interesting optical properties .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by its functional groups. The carboxylic acid could potentially undergo reactions such as esterification or amide formation. The enamido group could participate in various addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group could make the compound acidic. The compound’s solubility would depend on factors such as its polarity and the presence of hydrogen bonding sites .

Scientific Research Applications

Synthesis and Molecular Structure Analysis

  • Synthesis of Derivatives : The compound has been used in the synthesis of 3-(2-aryl-2-oxoethyl)-3-methoxy-2-oxo-2,3-dihydroimidazo[1,2-a]pyridines, demonstrating its utility in creating new chemical structures (Aliev et al., 2007).

  • Crystal Structure Determination : It has also been utilized in the synthesis of specific benzoic acid derivatives, with their crystal structures determined through X-ray diffraction, showing its role in understanding molecular configurations (Zhao et al., 2010).

Analytical Chemistry and Potentiometry

  • Potentiometric Titration : A study involved potentiometric titration of hydroxylated benzoic acids, including variants related to (Z)-2-hydroxy-5-(4-methoxy-4-oxobut-2-enamido)benzoic acid, to understand their chemical properties (Aktaş & Yaşar, 2004).

Pharmaceutical and Biological Activity

  • Antimicrobial and Anti-Inflammatory Properties : Various derivatives have been explored for their potential anti-inflammatory, analgesic, and antimicrobial activities, indicating its significance in medicinal chemistry (Pulina et al., 2009).

  • Synthesis of Novel Compounds with Biological Activity : The compound is instrumental in synthesizing new chemical entities with potential biological activities, including antimicrobial properties (Banday et al., 2010).

Environmental and Metabolic Studies

  • Identification of Metabolites in Biological Systems : Research on ZJM-289, a derivative, involved identifying major metabolites in rat plasma, bile, urine, and faeces, highlighting its role in pharmacokinetic studies (Li et al., 2011).

  • Degradation by Microbial Action : A novel herbicide ZJ0273, structurally related to this compound, was studied for its degradation by soil bacteria, indicating its environmental impact and biodegradability (Cai et al., 2012).

Therapeutic Effects and Biochemical Studies

  • Impact on Diabetic Rats : A related compound, 2-hydroxy-4-methoxy benzoic acid, showed significant effects on erythrocyte enzymes and antioxidant status in diabetic rats, suggesting therapeutic potentials (Gayathri & Kannabiran, 2012).

Food Irradiation and Radiation Chemistry

  • Study of Radiation-Induced Processes : Research on the hydroxylation of methoxy- and hydroxy-benzoic acids, related to this compound, under radiation is crucial for understanding processes relevant in food irradiation (Gaisberger & Solar, 2001).

Organometallic Compounds and Cytotoxicity

  • Development of Aspirin-Inspired Organometallic Compounds : The compound has been involved in the development of organometallic compounds with potential cytotoxicity against various cancer cells, indicating its role in cancer research (Ashraf et al., 2017).

Antibacterial Activity

  • Synthesis and Antibacterial Activity : Novel hybrid derivatives of vanillic acid, structurally related to this compound, were synthesized and tested for antibacterial activity, exploring its application in developing new pharmaceutical agents (Satpute et al., 2019).

Toxicity Assessment

  • Toxicity Studies : Toxicological assessments of benzoic acid derivatives, including this compound, have been conducted, providing insights into their safety profiles and potential risks (Gorokhova et al., 2020).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity and toxicity. Proper handling and storage procedures should be followed to ensure safety .

Future Directions

The future directions for research on this compound could include exploring its potential uses in various fields such as medicine or materials science. Further studies could also be conducted to fully understand its physical and chemical properties .

properties

IUPAC Name

2-hydroxy-5-[[(Z)-4-methoxy-4-oxobut-2-enoyl]amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO6/c1-19-11(16)5-4-10(15)13-7-2-3-9(14)8(6-7)12(17)18/h2-6,14H,1H3,(H,13,15)(H,17,18)/b5-4-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUHCRZZJZAYLAP-PLNGDYQASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC(=O)NC1=CC(=C(C=C1)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C\C(=O)NC1=CC(=C(C=C1)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-hydroxy-5-(4-methoxy-4-oxobut-2-enamido)benzoic acid

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